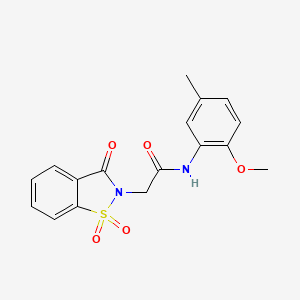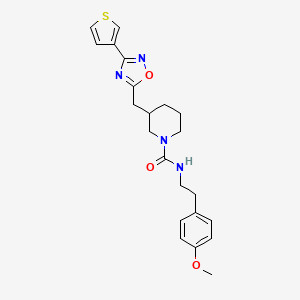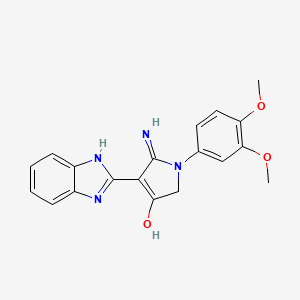![molecular formula C20H19BrN2O3 B2806511 (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444649-74-5](/img/structure/B2806511.png)
(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a chemical compound with potential applications in scientific research. This compound is also known by its chemical name, BKM120. BKM120 belongs to a class of compounds known as phosphoinositide 3-kinase (PI3K) inhibitors.
Mecanismo De Acción
BKM120 inhibits the activity of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide by binding to its catalytic subunit, p110α. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways (4).
Biochemical and Physiological Effects:
BKM120 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines (5). In preclinical studies, BKM120 has also been shown to enhance the efficacy of other chemotherapeutic agents (6). However, BKM120 has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential (7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BKM120 is its potency and selectivity for (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. This makes it a useful tool for studying the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various cellular processes. However, its off-target effects on other kinases may limit its usefulness in certain experiments. Additionally, BKM120 has poor solubility in aqueous solutions, which may limit its efficacy in certain in vivo experiments (8).
Direcciones Futuras
For the study of BKM120 include the development of more potent and selective (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors, investigation of the role of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in various diseases other than cancer, and the development of more effective drug delivery systems for BKM120.
References:
1. Liu, Q., et al. (2009). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 52(19), 5816-5829.
2. Fruman, D.A., et al. (2017). The (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide pathway in human disease. Cell, 170(4), 605-635.
3. Maira, S.M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328.
4. Janku, F., et al. (2018). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(22), 2234-2239.
5. Zhao, L., et al. (2016). BKM120 sensitizes hepatocellular carcinoma cells to sorafenib by inhibiting the (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide/AKT/mTOR signaling pathway. Oncotarget, 7(27), 40457-40467.
6. Eichhorn, P.J., et al. (2008). (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors cooperate with poly(ADP-ribose) polymerase inhibitors to suppress ovarian cancer cell growth. Cancer Research, 68(19), 7707-7716.
7. Liu, Y., et al. (2017). The pan-(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor. Oncogene, 36(1), 106-116.
8. Zhai, X., et al. (2019). Strategies for improving the solubility and bioavailability of poorly soluble (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibitors. European Journal of Medicinal Chemistry, 161, 45-59.
Métodos De Síntesis
The synthesis of BKM120 involves several steps. The first step involves the reaction of 3-bromo-5-ethoxyphenol with 3-methylbenzyl bromide in the presence of a base to form 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl. The second step involves the reaction of 3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl with propynenitrile in the presence of a base to form (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide (BKM120) (1).
Aplicaciones Científicas De Investigación
BKM120 has potential applications in scientific research, particularly in the field of cancer research. (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a critical mediator of cell growth and survival signaling pathways, and its dysregulation has been implicated in various cancers (2). BKM120 is a potent and selective inhibitor of (Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide and has been shown to inhibit tumor growth in preclinical studies (3).
Propiedades
IUPAC Name |
(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-25-18-10-15(8-16(11-22)20(23)24)9-17(21)19(18)26-12-14-6-4-5-13(2)7-14/h4-10H,3,12H2,1-2H3,(H2,23,24)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDHMXTVQWYDQ-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)
![5-(1H-Imidazol-5-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2806439.png)

![2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B2806442.png)
![1-[Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2806443.png)




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)
